

A Comparative Analysis of Pseudoionone Derivatives in Fragrance Applications

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Compound of Interest

Compound Name: *Pseudoionone*

Cat. No.: *B086502*

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For Researchers, Scientists, and Fragrance Development Professionals

This guide offers an objective comparison of the fragrance profiles of various **pseudoionone** derivatives, supported by experimental data and detailed methodologies. **Pseudoionone**, a key intermediate in the synthesis of many valuable aroma compounds, gives rise to a diverse family of derivatives with a wide spectrum of olfactory characteristics, primarily in the violet, woody, and fruity fragrance families. While the use of **pseudoionone** itself in fragrances is restricted due to its potential for dermal sensitization, its derivatives, particularly the cyclized forms known as ionones, are cornerstones of the perfumer's palette.^{[1][2]}

Comparative Performance of Pseudoionone Derivatives

The fragrance performance of **pseudoionone** derivatives is primarily evaluated based on their odor character, odor threshold, and tenacity. The following table summarizes these properties for several key derivatives. It is important to note that odor perception can be subjective and odor thresholds can vary significantly between individuals.

Derivative Class	Compound	Odor Character	Odor Threshold (in air)	Tenacity on Blotter
Cyclic (Ionones)	α -Ionone	Woody, floral (violet), with a honey aspect.[3]	0.525 ppb (R)-(+)-enantiomer); 20-40 ppb (S)-(-)-enantiomer	Medium to Long
β -Ionone	Woody, floral, and sweet.[3]	0.007 μ g/L (in water)	Long	
γ -Ionone	(S)-(+)-enantiomer: Pleasant, floral, green, woody with a natural violet tonality. (R)-(-)-enantiomer: Weak green, fruity, pineapple-like with metallic and woody aspects.[4]	0.07 ppb ((S)-(+)-enantiomer); 11 ppb ((R)-(-)-enantiomer)	Medium to Long	
α -n-Methylionone	Woody, powdery, floral, less intense than α -ionone, with orris and fruity (raspberry) facets in the dry-down.[4]	Not widely reported	Long	
γ -iso-Methylionone	Woody-ambery with a dry character.[4]	Not widely reported	Long	

Acyclic Analogs	7-sila-7,7-dimethyl-5-tert-butyl-octa-3,5-dien-2-one	Very floral, ionone and rose character with a distinct musky note. [5]	1.63 ng/L	Not widely reported
5-trimethylsilyl-7,7-dimethyl-5-tert-butyl-octa-3,5-dien-2-one	Musky with rosy facets, not ionone-like. [5]	10.6 ng/L	Not widely reported	

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies in the fragrance industry. The following are detailed protocols for key experiments.

Odor Threshold Determination

The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell.

Methodology: Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA)

- **Sample Preparation:** A stock solution of the **pseudoionone** derivative is prepared in an appropriate solvent (e.g., ethanol). A series of dilutions (typically 1:1, 1:10, 1:100, etc.) are then created from this stock solution.
- **GC-O Analysis:** Each dilution is injected into a gas chromatograph (GC) equipped with an olfactory detection port. The GC separates the volatile compounds in the sample.
- **Sensory Evaluation:** As the separated compounds exit the GC column, the eluent is split between a chemical detector (like a mass spectrometer) and a sniffing port. A trained panel of sensory assessors sniffs the eluent at the olfactory port and records the retention time at which an odor is detected.

- **Flavor Dilution (FD) Factor Determination:** The analysis is repeated with progressively more dilute samples until no odor can be detected by the panel. The highest dilution at which an odor is still perceivable determines the Flavor Dilution (FD) factor, which is a measure of the odor potency. The odor threshold can be calculated from this FD factor and the concentration of the original sample.

Fragrance Tenacity (Longevity) Evaluation

Tenacity refers to the duration for which a fragrance remains perceptible after application.

Methodology: Sensory Evaluation on Blotters

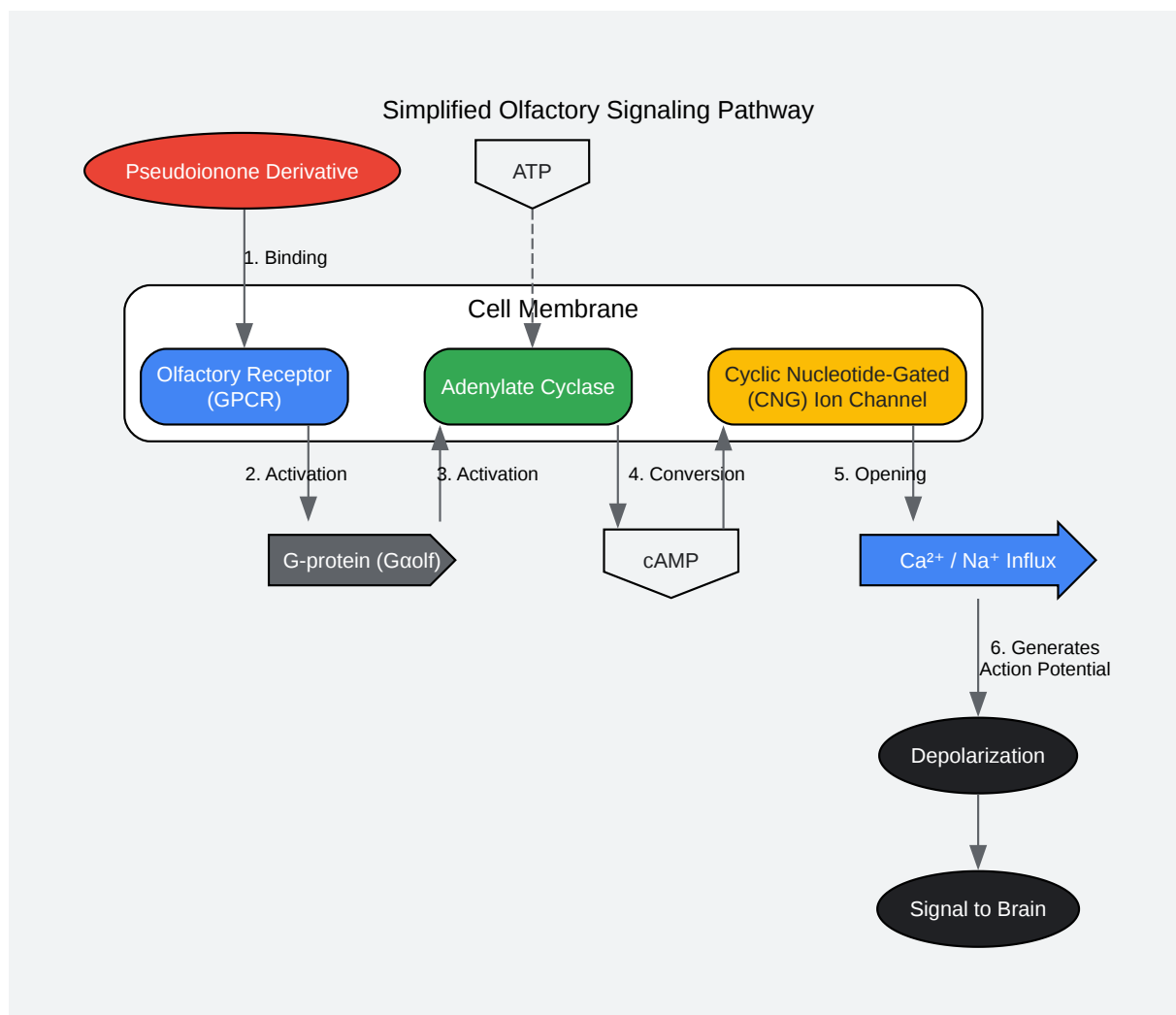
- **Substrate Preparation:** Standard perfume blotters (e.g., 1 cm x 10 cm unscented paper strips) are used as the substrate.
- **Controlled Environment:** The evaluation is conducted in a well-ventilated, odor-neutral room with controlled temperature (e.g., 22-25°C) and relative humidity (e.g., 40-60%).
- **Application:** A standardized amount of the fragrance material (e.g., 0.1 ml) is applied to a marked area on the blotter from a fixed distance.
- **Timed Evaluation:** A panel of trained evaluators assesses the odor intensity of the blotter at predefined time intervals (e.g., immediately after application, 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 24 hours, and so on).
- **Intensity Rating:** The perceived odor intensity is rated on a standardized scale (e.g., a 1-5 or 1-10 scale, where 1 is no odor and the maximum value is a very strong odor).
- **Data Analysis:** The tenacity is reported as the time point at which the average intensity rating drops below a predetermined threshold (e.g., 2 on a 1-5 scale). The changes in odor character over time (dry-down) are also noted.

Mandatory Visualizations

Olfactory Signaling Pathway

The perception of fragrance molecules like **pseudoionone** derivatives begins with their interaction with olfactory receptors in the nasal cavity. This interaction initiates a signal

transduction cascade, as illustrated below.

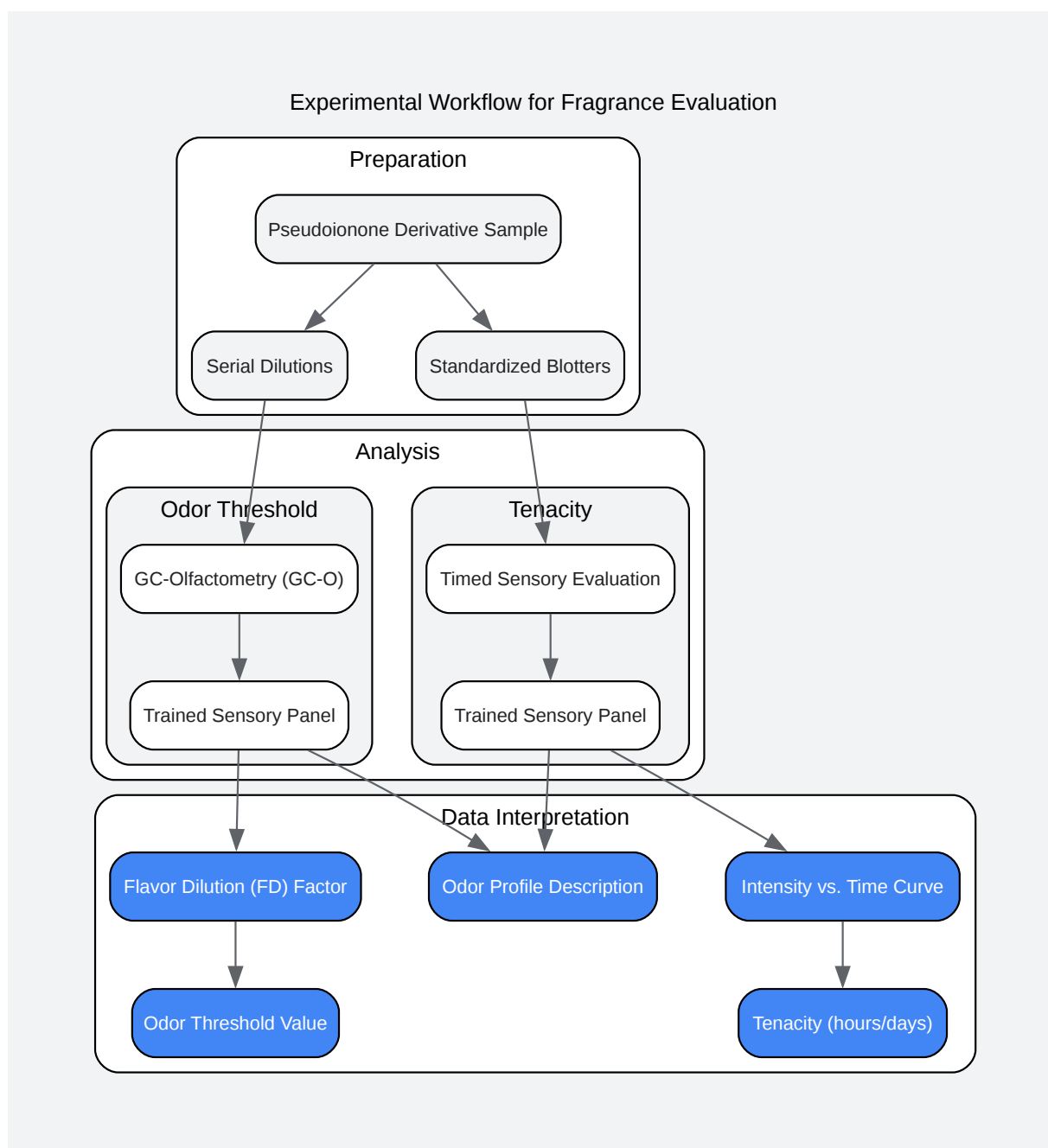


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Caption: A diagram illustrating the G-protein coupled receptor (GPCR) signaling cascade for odor perception.

Experimental Workflow for Fragrance Evaluation

The systematic evaluation of fragrance properties follows a structured workflow to ensure objective and reproducible results.



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Caption: A workflow diagram for the comprehensive evaluation of fragrance properties of **pseudoionone** derivatives.

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